mTOR inhibitor-14
Description
mTOR inhibitor-14 (identifier: T81744) is a mammalian target of rapamycin (mTOR) inhibitor that targets the PI3K/Akt/mTOR signaling pathway . ATP-competitive inhibitors bind directly to the kinase domain of mTOR, enabling dual inhibition of both mTOR complex 1 (mTORC1) and mTORC2 . This dual targeting is critical, as mTORC1 regulates cell growth and autophagy, while mTORC2 influences cell survival and metabolism .
Properties
Molecular Formula |
C24H27N5O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(6aS)-5-(4-hydroxycyclohexyl)-2-(1H-indol-4-yl)-6a-methyl-9,10-dihydro-7H-[1,4]oxazino[3,4-h]pteridin-6-one |
InChI |
InChI=1S/C24H27N5O3/c1-24-14-32-12-11-28(24)22-20(29(23(24)31)15-5-7-16(30)8-6-15)13-26-21(27-22)18-3-2-4-19-17(18)9-10-25-19/h2-4,9-10,13,15-16,25,30H,5-8,11-12,14H2,1H3/t15?,16?,24-/m0/s1 |
InChI Key |
OYXPDKVBMCFEJF-WLNDFMDLSA-N |
Isomeric SMILES |
C[C@@]12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5 |
Canonical SMILES |
CC12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of mTOR inhibitor-14 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of macrocyclic lactone antibiotics derived from Streptomyces hygroscopicus. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods focus on optimizing the yield and purity of the compound through large-scale synthesis and purification techniques.
Chemical Reactions Analysis
Key Modifications:
-
Replacement of Aniline Urea : The aniline urea group in lead compound 1 was substituted with indole/azaindole motifs. This modification:
-
Introduction of Branched Alkyl Groups : A new synthesis pathway allowed incorporation of branched alkyl substituents, which improved solubility and absorption .
Chemical Reaction Pathways and Design Principles
While specific reaction mechanisms are not detailed in the literature, the synthesis leveraged property-based drug design and Free–Wilson analysis to predict mTOR potency and selectivity against PI3Kα . Key design principles included:
Pharmacokinetic Improvements
The structural changes in 14c led to significant PK enhancements:
-
Oral Absorption : Fraction absorbed increased from 20% (1 ) to 100% (14c ), attributed to improved solubility .
-
Solubility :
-
In Vivo Efficacy : Demonstrated equivalent tumor growth inhibition to 1 at 1/15 the dose in a mouse xenograft model (A549 lung carcinoma) .
In Vivo Performance
In a mouse xenograft model:
-
Dose :
-
1 : 30 mpk
-
14c : 2 and 6 mpk
-
-
Efficacy :
Structural Insights
The mTOR catalytic site’s solvent-exposed region and hinge pocket (Val2240) are critical for inhibitor binding . 14c ’s structural modifications likely enhance interactions with these regions, contributing to improved potency and selectivity.
Scientific Research Applications
mTOR inhibitor-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mTOR signaling pathway and its role in cellular processes. In biology, it is used to investigate the effects of mTOR inhibition on cell growth, proliferation, and autophagy. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic strategies targeting the mTOR pathway.
Mechanism of Action
mTOR inhibitor-14 exerts its effects by binding to the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, leading to the suppression of cell growth and proliferation. The molecular targets of this compound include the mTORC1 and mTORC2 complexes, which are involved in various cellular processes such as protein synthesis, autophagy, and lipid metabolism . By inhibiting mTOR activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Comparison with Similar Compounds
Mechanism of Action: ATP-Competitive vs. Allosteric Inhibitors
- mTOR inhibitor-14 : ATP-competitive, inhibits both mTORC1 and mTORC2 .
- Rapamycin (Sirolimus) : Allosteric inhibitor; selectively inhibits mTORC1 by binding to FKBP12, leaving mTORC2 unaffected. This partial inhibition can lead to compensatory mTORC2 activation, contributing to drug resistance .
- XL388 : ATP-competitive inhibitor with an IC50 of 9.9 nM, targeting both complexes .
- Torin1, PP242, WYE354: ATP-competitive inhibitors with distinct kinome-wide selectivity profiles. Torin1 is noted for high selectivity, while PP242 also targets PI3K isoforms .
Structural Novelty and Selectivity
- Structural Uniqueness: Virtual screening studies identified novel mTOR inhibitors (e.g., compounds 13, 17, 40) with low Tanimoto similarity indices (0.13–0.38) relative to known inhibitors, suggesting this compound may also exhibit structural distinctiveness .
- Selectivity Profiles :
Table 1: Comparison of Select mTOR Inhibitors
| Compound | Target Specificity | IC50 (nM) | Mechanism | Structural Class |
|---|---|---|---|---|
| This compound | mTORC1/mTORC2 | N/A | ATP-competitive | Undisclosed |
| XL388 | mTORC1/mTORC2 | 9.9 | ATP-competitive | Thienopyrimidine derivative |
| Rapamycin | mTORC1 | 0.1–0.5 | Allosteric | Macrolide |
| Torin1 | mTORC1/mTORC2 | 0.3–2 | ATP-competitive | Pyrano-pyrimidine |
Preclinical Efficacy and Resistance Profiles
- Resistance Mutations: Rodrik-Outmezguine et al. (2016) demonstrated that new-generation ATP-competitive inhibitors (e.g., RapaLink-1) overcome resistance mutations (e.g., mTOR F2108L).
- Dual Complex Inhibition : Unlike rapalogs, this compound’s dual inhibition of mTORC1/2 may prevent Akt activation via mTORC2, a resistance mechanism observed in rapalog-treated cancers .
Clinical and Therapeutic Implications
- Rapalogs in Renal Cell Carcinoma (RCC): Patients with TSC1 or MTOR mutations show prolonged responses to rapalogs, but clonal heterogeneity limits efficacy .
- ATP-Competitive Inhibitors : Compounds like this compound may offer broader efficacy in tumors with mTOR pathway activation, irrespective of mutation type. However, clinical data for this compound remain unreported .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
